N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide

Description

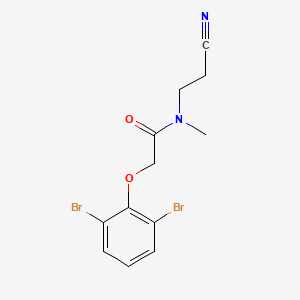

N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide is a brominated acetamide derivative characterized by a 2,6-dibromophenoxy group attached to the α-carbon of the acetamide backbone, along with an N-methyl and N-(2-cyanoethyl) substitution. Brominated aromatic systems are often associated with enhanced bioactivity and environmental persistence, while the cyanoethyl group may influence solubility and metabolic pathways.

Properties

Molecular Formula |

C12H12Br2N2O2 |

|---|---|

Molecular Weight |

376.04 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide |

InChI |

InChI=1S/C12H12Br2N2O2/c1-16(7-3-6-15)11(17)8-18-12-9(13)4-2-5-10(12)14/h2,4-5H,3,7-8H2,1H3 |

InChI Key |

IQFNLCPUGROCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C(=O)COC1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s unique substituents differentiate it from other acetamides. Key comparisons include:

Pesticide-Related Acetamides

highlights chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), which are widely used herbicides .

- Halogen Substitution: Alachlor and pretilachlor feature a chlorine atom at the α-position, whereas the target compound substitutes chlorine with a 2,6-dibromophenoxy group. Bromine’s larger atomic size and higher electronegativity may enhance binding affinity to biological targets (e.g., plant acetolactate synthase) but could increase environmental persistence .

- N-Substituents: The target’s N-(2-cyanoethyl) and N-methyl groups contrast with alachlor’s methoxymethyl or pretilachlor’s propoxyethyl substituents.

Pharmaceutical Impurities

lists impurities such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide , which shares a brominated aromatic system but differs in substitution patterns .

- Aromatic Systems: The target’s dibromophenoxy group is distinct from the nitro-phenylcarbonyl systems in pharmaceutical impurities, which are typically byproducts of drug synthesis.

- Functional Groups: The cyanoethyl group in the target compound may confer different metabolic stability compared to nitro or carbonyl groups in impurities.

Cyano-Substituted Acetamides

describes 2-Cyano-N-[(methylamino)carbonyl]acetamide, which shares a cyano group but lacks brominated or alkoxy substituents .

- Toxicology: Unlike the target compound, this analog’s toxicological properties remain unstudied, highlighting a research gap for cyano-containing acetamides .

Toxicological and Environmental Considerations

- Bromine vs. Chlorine : Brominated compounds often exhibit slower degradation in soil, raising concerns about long-term environmental impact compared to chlorinated analogs .

- Cyanoethyl Group: This group may increase solubility in aquatic systems, posing different ecotoxicological risks than alkoxy chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.